molecular formula C20H21N3O B12272195 2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B12272195
M. Wt: 319.4 g/mol
InChI Key: HCNAIKPFDNIZOT-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound featuring a benzamide core with a pyrazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methylbenzoyl chloride and 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The process would also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The benzamide and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzymes or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a benzamide core with a pyrazole substituent allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O/c1-15-5-3-4-6-19(15)20(24)21-12-11-16-7-9-17(10-8-16)18-13-22-23(2)14-18/h3-10,13-14H,11-12H2,1-2H3,(H,21,24)

InChI Key

HCNAIKPFDNIZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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